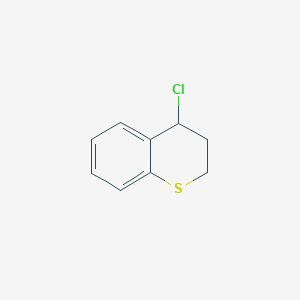

4-cloro-3,4-dihidro-2H-1-benzotiopirano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-3,4-dihydro-2H-benzothiopyran, also known as clopenthixol, is a chemical compound that belongs to the class of thioxanthenes. It has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders.

Aplicaciones Científicas De Investigación

Catalizador para la síntesis de 9-aril-1,8-dioxo-octahidro-xantenos

Un nuevo reactivo de N-bromo sulfonamida, a saber, N,2-dibromo-6-cloro-3,4-dihidro-2H-benzo[e][1,2,4]tiadiazina-7-sulfonamida 1,1-dióxido, se sintetizó y se utilizó como un nuevo y altamente eficiente catalizador para la preparación de derivados de 9-aril-1,8-dioxo-octahidro-xanteno mediante la reacción de condensación de dimedona (5,5-dimetilciclohexano-1,3-diona) y varios arila-aldehídos .

Catalizador para la síntesis de derivados de 4H-pirano, piranopirazol y pirazolo[1,2-b]ftalazina

N,2-Dibromo-6-cloro-3,4-dihidro-2H-benzo[e][1,2,4]tiadiazina-7-sulfonamida 1,1-dióxido (DCDBTSD) como un catalizador altamente eficiente y homogéneo se aplicó con éxito para la síntesis de derivados de 4H-pirano, piranopirazol y pirazolo[1,2-b]ftalazina mediante una reacción multicomponente de una sola olla (MCR) en agua .

Síntesis de inhibidores potentes y selectivos de la mieloperoxidasa

2,3-Dihidropirano se utiliza en la síntesis de inhibidores potentes y selectivos de la mieloperoxidasa útiles como oxidantes antimicrobianos .

Síntesis de ligandos selectivos del receptor σ1

2,3-Dihidropirano también se utiliza para sintetizar ligandos novedosos y selectivos del receptor σ1 .

Mecanismo De Acción

Target of Action

The primary target of the compound 4-chloro-3,4-dihydro-2H-1-benzothiopyran is the calcium channels in the heart and smooth muscle of the coronary and peripheral vasculature . These channels are specialized pathways that allow the entry of calcium into cells .

Mode of Action

4-Chloro-3,4-dihydro-2H-1-benzothiopyran acts as a calcium channel blocker . It binds to L-type calcium channels, blocking the inward movement of calcium . This prevents the calcium ions needed for muscle contraction from entering the cells of smooth and cardiac muscle .

Biochemical Pathways

The action of 4-chloro-3,4-dihydro-2H-1-benzothiopyran affects the calcium signaling pathway. By blocking the entry of calcium into cells, it disrupts the normal function of calcium in maintaining the tone of smooth muscle and in the contraction of the myocardium .

Result of Action

The result of 4-chloro-3,4-dihydro-2H-1-benzothiopyran’s action is a decrease in intracellular calcium, leading to a reduction in muscle contraction .

Análisis Bioquímico

Biochemical Properties

4-chloro-3,4-dihydro-2H-1-benzothiopyran plays a significant role in biochemical reactions, particularly as a calcium channel blocker. This compound interacts with L-type calcium channels, which are crucial for the regulation of calcium influx into cells. By binding to these channels, 4-chloro-3,4-dihydro-2H-1-benzothiopyran inhibits the entry of calcium ions, thereby reducing intracellular calcium levels . This interaction is essential for its pharmacological effects, as it helps in modulating muscle contraction and cardiac function. Additionally, 4-chloro-3,4-dihydro-2H-1-benzothiopyran may interact with other proteins and enzymes involved in calcium signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of 4-chloro-3,4-dihydro-2H-1-benzothiopyran on various cell types and cellular processes are profound. In smooth muscle cells, this compound reduces muscle contraction by lowering intracellular calcium levels. This effect is particularly beneficial in the context of cardiovascular diseases, where excessive muscle contraction can lead to hypertension. In cardiac cells, 4-chloro-3,4-dihydro-2H-1-benzothiopyran decreases cardiac contractility, which can be useful in managing conditions such as angina and arrhythmias . Furthermore, this compound influences cell signaling pathways by modulating calcium-dependent enzymes and proteins, thereby affecting gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 4-chloro-3,4-dihydro-2H-1-benzothiopyran exerts its effects primarily through the inhibition of L-type calcium channels. By binding to these channels, the compound prevents the influx of calcium ions into the cell, leading to a decrease in intracellular calcium concentration . This inhibition affects various calcium-dependent processes, including muscle contraction, enzyme activation, and gene expression. Additionally, 4-chloro-3,4-dihydro-2H-1-benzothiopyran may interact with other biomolecules, such as calmodulin and protein kinases, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-chloro-3,4-dihydro-2H-1-benzothiopyran have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-chloro-3,4-dihydro-2H-1-benzothiopyran remains stable under controlled conditions, maintaining its inhibitory effects on calcium channels . Prolonged exposure to this compound may lead to adaptive changes in cells, such as upregulation of calcium channels or alterations in calcium signaling pathways. These long-term effects are essential considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-chloro-3,4-dihydro-2H-1-benzothiopyran vary with different dosages in animal models. At low doses, the compound effectively inhibits calcium channels, leading to reduced muscle contraction and cardiac contractility . At higher doses, 4-chloro-3,4-dihydro-2H-1-benzothiopyran may exhibit toxic effects, such as excessive inhibition of calcium channels, resulting in hypotension and bradycardia. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

4-chloro-3,4-dihydro-2H-1-benzothiopyran is involved in various metabolic pathways, primarily those related to calcium signaling. The compound interacts with enzymes and cofactors that regulate calcium homeostasis, such as calcium ATPases and calcium-binding proteins . By modulating these pathways, 4-chloro-3,4-dihydro-2H-1-benzothiopyran influences metabolic flux and metabolite levels, contributing to its overall pharmacological effects.

Transport and Distribution

Within cells and tissues, 4-chloro-3,4-dihydro-2H-1-benzothiopyran is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as calcium channels in muscle and cardiac cells . The distribution of 4-chloro-3,4-dihydro-2H-1-benzothiopyran is crucial for its efficacy, as it ensures that the compound reaches its intended targets and exerts its pharmacological effects.

Subcellular Localization

The subcellular localization of 4-chloro-3,4-dihydro-2H-1-benzothiopyran is primarily within the cytoplasm, where it interacts with calcium channels and other calcium-dependent proteins . This localization is essential for its activity, as it allows the compound to effectively inhibit calcium influx and modulate cellular functions. Additionally, post-translational modifications and targeting signals may influence the precise localization and activity of 4-chloro-3,4-dihydro-2H-1-benzothiopyran within specific cellular compartments.

Propiedades

IUPAC Name |

4-chloro-3,4-dihydro-2H-thiochromene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIFKIVRZQSVTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid](/img/structure/B2579493.png)

![3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2579496.png)

![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2579501.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2579507.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579509.png)